molecular formula C6H2F12O3 B6310198 Hexafluoroacetone sesquideuterate CAS No. 62251-10-9

Hexafluoroacetone sesquideuterate

Cat. No.: B6310198
CAS No.: 62251-10-9
M. Wt: 352.07 g/mol
InChI Key: PYBKKBPBGULTNT-ZSJDYOACSA-N
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Description

Hexafluoroacetone sesquideuterate is a chemical compound with the formula (CF₃)₂CO·D₂O. It is a deuterated form of hexafluoroacetone, where deuterium atoms replace the hydrogen atoms in the hydrate form. This compound is known for its high reactivity and is used in various chemical processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexafluoroacetone sesquideuterate can be synthesized through the reaction of hexafluoroacetone with deuterium oxide. The reaction typically involves the following steps:

    Hexafluoroacetone is prepared by treating hexachloroacetone with hydrogen fluoride. The reaction is as follows:

    Preparation of Hexafluoroacetone: (CCl3)2CO+6HF(CF3)2CO+6HCl(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl (CCl3​)2​CO+6HF→(CF3​)2​CO+6HCl

    Hexafluoroacetone is then reacted with deuterium oxide to form this compound:

    Formation of this compound: (CF3)2CO+D2O(CF3)2COD2O(CF₃)₂CO + D₂O → (CF₃)₂CO·D₂O (CF3​)2​CO+D2​O→(CF3​)2​CO⋅D2​O

Industrial Production Methods

Industrial production of this compound involves continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. This method optimizes the reaction conditions to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Hexafluoroacetone sesquideuterate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form hexafluoroisopropanol.

    Reduction: It can be reduced to form hexafluoroisopropanol.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include hydroxylamine and amines.

Major Products Formed

Scientific Research Applications

Hexafluoroacetone sesquideuterate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of other fluorinated compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the synthesis of pharmaceuticals, including inhalation anesthetics like sevoflurane.

    Industry: It is used in the production of advanced solvents and polymers

Mechanism of Action

The mechanism of action of hexafluoroacetone sesquideuterate involves its high reactivity due to the presence of fluorine atoms. The compound can interact with various molecular targets, including enzymes and proteins, through nucleophilic and electrophilic reactions. The pathways involved include oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Hexafluoroacetone sesquideuterate is unique due to its deuterated form, which provides distinct advantages in research applications, such as studying reaction mechanisms and isotope effects. Similar compounds include:

    Hexafluoroacetone: The non-deuterated form, which is less useful for isotope studies.

    Hexafluoroisopropanol: A reduction product of hexafluoroacetone, used as a solvent and in pharmaceuticals.

    Hexafluoroisobutylene: A related compound used in polymer chemistry

Properties

IUPAC Name

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3F6O.H2O/c2*4-2(5,6)1(10)3(7,8)9;/h;;1H2/i/hD2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBKKBPBGULTNT-ZSJDYOACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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